molecular formula C11H18BrN5O B4337555 4-BROMO-1,5-DIMETHYL-N-(4-METHYLPIPERAZINO)-1H-PYRAZOLE-3-CARBOXAMIDE

4-BROMO-1,5-DIMETHYL-N-(4-METHYLPIPERAZINO)-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4337555
M. Wt: 316.20 g/mol
InChI Key: VBMUSTCQJHUXLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BROMO-1,5-DIMETHYL-N-(4-METHYLPIPERAZINO)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-1,5-DIMETHYL-N-(4-METHYLPIPERAZINO)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Amidation: The brominated pyrazole is then reacted with 4-methyl-1-piperazine to form the final carboxamide product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-1,5-DIMETHYL-N-(4-METHYLPIPERAZINO)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Various substituted pyrazole derivatives.

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrazole derivatives.

    Medicine: Potential use in drug development for its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-BROMO-1,5-DIMETHYL-N-(4-METHYLPIPERAZINO)-1H-PYRAZOLE-3-CARBOXAMIDE would depend on its specific biological target. Generally, pyrazole derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1,5-dimethyl-N-(4-methyl-1-piperazinyl)-1H-pyrazole-3-carboxamide: Lacks the bromine atom.

    4-chloro-1,5-dimethyl-N-(4-methyl-1-piperazinyl)-1H-pyrazole-3-carboxamide: Has a chlorine atom instead of bromine.

    4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide: Lacks the piperazine group.

Uniqueness

4-BROMO-1,5-DIMETHYL-N-(4-METHYLPIPERAZINO)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of both the bromine atom and the piperazine group, which can confer specific biological activities and chemical reactivity not found in similar compounds.

Properties

IUPAC Name

4-bromo-1,5-dimethyl-N-(4-methylpiperazin-1-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BrN5O/c1-8-9(12)10(13-16(8)3)11(18)14-17-6-4-15(2)5-7-17/h4-7H2,1-3H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMUSTCQJHUXLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NN2CCN(CC2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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